Tetramethylammonium fluoride trihydrate (9CI)

Description

Properties

IUPAC Name |

tetramethylazanium;fluoride;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.FH.3H2O/c1-5(2,3)4;;;;/h1-4H3;1H;3*1H2/q+1;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHONQAAAPVEEI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.O.O.O.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370609 | |

| Record name | Tetramethylammonium fluoride trihydrate (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111203-44-2 | |

| Record name | Tetramethylammonium fluoride trihydrate (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Tetramethylammonium Fluoride and its Hydrates

An In-Depth Technical Guide to the Synthesis of Tetramethylammonium Fluoride Trihydrate

For the accomplished researcher, seasoned scientist, or drug development professional, precision in methodology is paramount. This guide provides a comprehensive exploration of the synthesis of tetramethylammonium fluoride trihydrate ((CH₃)₄NF·3H₂O), a versatile and increasingly vital reagent in modern organic chemistry. We will delve into the core chemical principles, present a detailed and validated experimental protocol, and address the critical safety considerations inherent in its preparation. This document is structured to provide not just a set of instructions, but a deeper understanding of the causality behind the procedural choices, ensuring both successful synthesis and safe laboratory practice.

Tetramethylammonium fluoride (TMAF) is a quaternary ammonium salt that serves as an excellent source of "naked" fluoride ions in organic synthesis.[1][2] The term "naked" refers to the fluoride ion being less encumbered by strong interactions with a counterion, which enhances its nucleophilicity.[3] This property makes TMAF and its hydrates highly effective reagents in a variety of chemical transformations.

Key Applications Include:

-

Fluorination Reactions: TMAF trihydrate is a key reagent for introducing fluorine into organic molecules, a crucial step in the synthesis of many pharmaceuticals and agrochemicals where fluorine can significantly alter a molecule's properties.[3][4]

-

Desilylation Reactions: It is a valuable reagent for the removal of silyl protecting groups, a common strategy in multi-step organic synthesis.[3]

-

Organic Synthesis: It finds use in a range of other reactions, including deprotonation, halide-induced ring openings, and as a catalyst.[3]

TMAF is a white, crystalline, and hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[3] For this reason, it is often prepared and utilized in its more stable hydrated forms, with the trihydrate being a common and useful variant.

Synthetic Pathways to Tetramethylammonium Fluoride Trihydrate

Historically, two primary methodologies have been established for the synthesis of tetramethylammonium fluoride:

-

Neutralization: The reaction of tetramethylammonium hydroxide (TMAOH) with hydrofluoric acid (HF).[1][3]

-

Salt Metathesis: The exchange of anions between a tetramethylammonium salt (e.g., chloride or bromide) and an inorganic fluoride source like potassium fluoride (KF).[1][3]

This guide will focus on the neutralization method, as it offers a direct and controllable route to the desired trihydrate form.

The Neutralization Route: A Stoichiometrically Controlled Synthesis

The fundamental principle of this synthesis is the acid-base neutralization reaction between the quaternary ammonium hydroxide and hydrofluoric acid.

(CH₃)₄N⁺OH⁻ + HF → (CH₃)₄N⁺F⁻ + H₂O [5]

A refined protocol, building upon early work, allows for the selective preparation of the trihydrate by careful control of the water content.[3] The process involves an initial neutralization to form the monohydrate, followed by the addition of a precise amount of water to achieve the trihydrate state upon crystallization.

Experimental Protocol: Synthesis of Tetramethylammonium Fluoride Trihydrate

This protocol is designed to be a self-validating system, with clear steps and justifications for each manipulation.

Materials and Equipment

| Reagent/Material | Grade | Purpose |

| Tetramethylammonium hydroxide (25% in H₂O) | Reagent Grade | Starting base |

| Hydrofluoric acid (48% in H₂O) | Reagent Grade | Acid for neutralization |

| Deionized water | High Purity | Solvent and for hydrate formation |

| Polytetrafluoroethylene (PTFE) beakers | Chemically resistant | Reaction vessel (impervious to HF) |

| Polypropylene graduated cylinders | Chemically resistant | Accurate measurement of reagents |

| Magnetic stirrer and stir bar | Standard laboratory | Homogeneous mixing |

| Crystallization dish (PTFE or glass) | Standard laboratory | For crystallization of the product |

| Vacuum filtration apparatus | Standard laboratory | Isolation of the crystalline product |

| Dessicator with a suitable desiccant | Standard laboratory | Drying of the final product |

Step-by-Step Synthesis Procedure

Step 1: Neutralization to Form the Monohydrate

-

In a fume hood, carefully measure a specific volume of 25% tetramethylammonium hydroxide solution into a PTFE beaker equipped with a magnetic stir bar.

-

While stirring, slowly add an equimolar amount of 48% hydrofluoric acid. Extreme caution is required when handling HF. (See Safety Section). The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.

-

Continue stirring for 30 minutes at room temperature to ensure the neutralization is complete.

Step 2: Formation and Crystallization of the Trihydrate

-

To the resulting solution of tetramethylammonium fluoride monohydrate, add two molar equivalents of deionized water. The amount of water should be calculated based on the initial moles of TMAOH used.

-

Cover the beaker and allow the solution to stand undisturbed. Crystallization may be initiated by cooling the solution in an ice bath or by gentle scratching of the inner wall of the beaker.

-

Allow the crystallization to proceed overnight to maximize the yield of the trihydrate crystals.[3]

Step 3: Isolation and Drying of the Product

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals sparingly with a small amount of cold deionized water to remove any residual impurities.

-

Dry the tetramethylammonium fluoride trihydrate in a desiccator over a suitable desiccant until a constant weight is achieved.

Characterization

The identity and purity of the synthesized tetramethylammonium fluoride trihydrate can be confirmed by several analytical techniques:

-

Melting Point: The trihydrate has a distinct melting point.[3]

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the water of hydration by observing the weight loss at specific temperatures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can confirm the presence of the tetramethylammonium cation and the fluoride anion, respectively.

Visualizing the Workflow

The following diagrams illustrate the key chemical transformation and the experimental workflow.

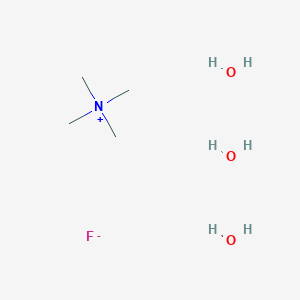

Caption: Neutralization reaction to form the monohydrate, followed by hydration to the trihydrate.

Caption: Step-by-step experimental workflow for the synthesis of TMAF trihydrate.

Safety and Handling: A Non-Negotiable Priority

The synthesis of tetramethylammonium fluoride trihydrate involves the use of hazardous materials, and strict adherence to safety protocols is essential.

-

Hydrofluoric Acid (HF): HF is an extremely corrosive and toxic substance. It can cause severe burns that may not be immediately painful. All work with HF must be conducted in a certified fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves (nitrile gloves are not sufficient), a lab coat, and chemical splash goggles, must be worn. A calcium gluconate gel should be readily available as an immediate first aid treatment for HF burns.

-

Tetramethylammonium Hydroxide (TMAOH): TMAOH is a corrosive base. Avoid contact with skin and eyes.

-

Tetramethylammonium Fluoride Trihydrate: The product itself is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1] Handle with care, avoiding dust formation, and always wear appropriate PPE.

Emergency Procedures:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. For HF exposure, apply calcium gluconate gel after initial flushing.

-

Eye Contact: Immediately flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion: A Reliable Pathway to a Key Reagent

The neutralization of tetramethylammonium hydroxide with hydrofluoric acid, followed by controlled hydration, provides a reliable and reproducible method for the synthesis of tetramethylammonium fluoride trihydrate. By understanding the underlying chemical principles and adhering strictly to the detailed protocol and safety guidelines, researchers can confidently prepare this valuable reagent for its diverse applications in organic and medicinal chemistry. The precision of this synthesis underscores the importance of meticulous experimental design in achieving desired chemical outcomes.

References

-

Perea-Buceta, J. E., et al. (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Molecules, 27(3), 999. [Link]

-

ResearchGate. (2021). Tetramethylammonium Fluoride Tetrahydrate for S N Ar Fluorination of 4-Chlorothiazoles at a Production Scale. [Link]

-

Wikipedia. (n.d.). Tetramethylammonium fluoride. [Link]

-

SACHEM, Inc. (n.d.). Tetramethylammonium Fluoride (TMAF). [Link]

-

ResearchGate. (n.d.). Preparation of TMAF: (1) Neutralization, (2) Metathesis, and (3) Recent methods. [Link]

-

Multichem Exports. (n.d.). Tetramethylammonium fluoride trihydrate International Distributor. [Link]

-

Wikipedia. (n.d.). Tetramethylammonium hydroxide. [Link]

-

PubChem. (n.d.). Tetramethylammonium fluoride tetrahydrate. [Link]

-

WuXi STA. (2021). Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale. [Link]

- Google Patents. (n.d.). US20180050980A1 - Method for preparing tetramethylammonium fluoride.

- Google Patents. (n.d.).

Sources

- 1. Tetramethylammonium fluoride - Wikipedia [en.wikipedia.org]

- 2. Tetramethylammonium fluoride tetrahydrate | C4H20FNO4 | CID 2723808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base [mdpi.com]

- 4. Tetramethylammonium fluoride trihydrate Exporter | Tetramethylammonium fluoride trihydrate Exporting Company | Tetramethylammonium fluoride trihydrate International Distributor [multichemexports.com]

- 5. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of Tetramethylammonium Fluoride Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the "Naked" Fluoride in a Hydrated World

Tetramethylammonium fluoride (TMAF) has emerged as a reagent of significant interest in modern organic and medicinal chemistry. Its primary allure lies in its ability to deliver a relatively "naked" fluoride ion—a highly basic and nucleophilic species—in organic media.[1] However, the anhydrous form of TMAF is notoriously hygroscopic, readily absorbing atmospheric moisture to form various hydrates.[2][3] Among these, tetramethylammonium fluoride trihydrate ((CH₃)₄NF·3H₂O) represents a common and commercially available form of this versatile reagent.[3]

This technical guide provides a comprehensive exploration of the physicochemical properties of tetramethylammonium fluoride trihydrate. Moving beyond a simple recitation of data, this document, crafted from the perspective of a Senior Application Scientist, delves into the practical implications of these properties, explaining the causality behind experimental choices and offering insights into its effective application. We will navigate its structural attributes, solubility characteristics, thermal stability, and key reactive properties, providing not only established knowledge but also clear, actionable protocols for its characterization and use.

Molecular Identity and Structural Landscape

Tetramethylammonium fluoride trihydrate is an organic salt that exists as a white crystalline solid under ambient conditions.[3][4] Its structure is a composite of a quaternary ammonium cation, a fluoride anion, and three molecules of water of hydration.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₁₈FNO₃ | [3] |

| Molecular Weight | 147.19 g/mol | [5] |

| CAS Number | 111203-44-2 | [6][7] |

| Synonyms | TMAF trihydrate, N,N,N-trimethylmethanaminium fluoride trihydrate | [7] |

The tetramethylammonium cation, with its symmetrical tetrahedral geometry and the absence of β-hydrogens, imparts significant thermal stability to the salt, a crucial advantage over other tetraalkylammonium fluorides like tetrabutylammonium fluoride (TBAF), which is prone to Hofmann elimination at elevated temperatures.[2][8]

The fluoride anion and the water molecules are engaged in a complex network of hydrogen bonds. While the crystal structure of the closely related tetrahydrate has been elucidated, showing a tetragonal system where each fluoride ion is hydrogen-bonded to four water molecules, detailed crystallographic data for the trihydrate is not as readily available in the public domain.[2][9] This hydrogen bonding network is paramount as it dictates the reactivity of the fluoride ion; the more solvated the fluoride, the less "naked" and consequently, the less reactive it is.[2]

Solubility Profile: A Gateway to Reactivity

The solubility of tetramethylammonium fluoride trihydrate is a key determinant of its utility in various reaction media. It is characterized as being highly soluble in polar solvents, a property attributed to its ionic nature and the presence of water of hydration which facilitates interaction with polar solvent molecules.[3][4]

Qualitative Solubility:

-

Highly Soluble: Water, polar protic solvents (e.g., methanol, ethanol), and polar aprotic solvents.[2][10]

-

Negligible Solubility: Apolar solvents such as hexane, benzene, and toluene, as well as slightly polar aprotic solvents like diethyl ether and tetrahydrofuran (THF).[2]

While extensive quantitative solubility data (e.g., g/100 mL at various temperatures) is not widely reported, its high solubility in polar organic solvents is a significant advantage over inorganic fluoride sources like potassium fluoride (KF) and cesium fluoride (CsF), which often suffer from low solubility in such media.[2]

Experimental Protocol for Determining Solubility

For applications demanding precise solubility data, direct experimental determination is essential. The following protocol outlines a reliable method for quantifying the solubility of tetramethylammonium fluoride trihydrate.

Objective: To determine the solubility of tetramethylammonium fluoride trihydrate in a given solvent at a specific temperature.

Methodology: The Isothermal Shake-Flask Method

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the dissolved solute.

Step-by-Step Procedure:

-

Preparation: Add an excess of tetramethylammonium fluoride trihydrate to a known volume of the desired solvent in a sealed, temperature-controlled vessel. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. To ensure a clear supernatant, centrifugation of the sample is recommended.

-

Sample Extraction: Carefully extract a known volume of the clear, saturated supernatant.

-

Quantification: Determine the concentration of tetramethylammonium fluoride in the extracted sample. A common and accurate method is gravimetric analysis:

-

Accurately weigh an empty, dry container.

-

Transfer the extracted supernatant to the container and reweigh to determine the mass of the solution.

-

Carefully evaporate the solvent under reduced pressure and gentle heating.

-

Once the solvent is fully removed, weigh the container with the solid residue. The mass of the residue corresponds to the mass of dissolved tetramethylammonium fluoride trihydrate.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Caption: Workflow for experimental determination of solubility.

Thermal Stability and Decomposition

The thermal stability of tetramethylammonium fluoride is significantly influenced by its hydration state. The anhydrous form is stable up to approximately 160-170 °C, at which point it begins to slowly decompose into trimethylamine and fluoromethane.[2] The trihydrate, with a reported melting point of around 62 °C, is expected to lose its water of hydration upon heating before the decomposition of the organic cation.[3]

Experimental Protocol for Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of tetramethylammonium fluoride trihydrate.

Methodology:

-

Instrument Setup: Calibrate the TGA instrument for temperature and mass.

-

Sample Preparation: Accurately weigh a small amount of tetramethylammonium fluoride trihydrate (typically 5-10 mg) into a TGA pan.

-

Analysis Conditions:

-

Atmosphere: Typically an inert atmosphere such as nitrogen to prevent oxidative decomposition.

-

Heating Rate: A controlled heating rate, commonly 10 °C/min.

-

Temperature Range: From ambient temperature to a temperature sufficient for complete decomposition (e.g., 600 °C).

-

-

Data Acquisition: Record the mass of the sample as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to identify the temperatures at which mass loss occurs and the percentage of mass lost at each step. This will correspond to the loss of water molecules and the subsequent decomposition of the anhydrous salt.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for confirming the identity and purity of tetramethylammonium fluoride trihydrate.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorptions for the tetramethylammonium cation (C-H and C-N stretching and bending vibrations) and the water of hydration (broad O-H stretching band). While a specific, fully assigned spectrum for the trihydrate is not widely published, the spectrum of anhydrous TMAF can serve as a reference for the cation's vibrations.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a deuterated solvent like D₂O, the ¹H NMR spectrum is expected to show a singlet for the twelve equivalent protons of the methyl groups of the tetramethylammonium cation.[14][15][16]

-

¹⁹F NMR: The ¹⁹F NMR spectrum provides information about the chemical environment of the fluoride ion. The chemical shift will be influenced by the solvent and the extent of hydrogen bonding.[17][18]

-

Reactivity Profile: The "Naked" Fluoride in Action

The chemical behavior of tetramethylammonium fluoride trihydrate is dominated by the properties of the fluoride ion.

Fluoride Source in Nucleophilic Reactions

TMAF trihydrate serves as a convenient and effective source of fluoride ions for various nucleophilic substitution reactions.[3][4] This is particularly valuable in the synthesis of fluorinated organic molecules, which are of great interest in the pharmaceutical and agrochemical industries due to the unique properties that fluorine imparts, such as enhanced metabolic stability and bioavailability.[3]

Basicity and Its Applications

The fluoride ion is the conjugate base of a weak acid, hydrofluoric acid (HF), and therefore exhibits basic properties in solution.[1] This basicity allows TMAF to be employed as a mild, non-nucleophilic base in various organic transformations.[13]

Desilylation Reactions

One of the most prominent applications of tetramethylammonium fluoride is in the cleavage of silyl ether protecting groups.[3] Silyl ethers are widely used to protect hydroxyl groups during multi-step syntheses. The high affinity of the fluoride ion for silicon drives the desilylation reaction, cleanly and efficiently removing the protecting group.[]

Caption: Key reactive properties and applications of TMAF·3H₂O.

Hygroscopicity and Handling

A critical, and often challenging, property of tetramethylammonium fluoride and its hydrates is their hygroscopicity—the tendency to absorb moisture from the atmosphere.[2][3] This property necessitates careful handling and storage to maintain the integrity of the compound. Exposure to ambient air can lead to the absorption of additional water, altering the hydration state and potentially impacting its reactivity and stoichiometry in reactions.

Storage and Handling Recommendations:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon).[20]

-

Handling: When handling, minimize exposure to the atmosphere. Use of a glove box or glove bag is recommended for quantitative work.[20]

Experimental Protocol for Assessing Hygroscopicity

Objective: To quantitatively assess the hygroscopic nature of tetramethylammonium fluoride trihydrate.

Methodology: Gravimetric Vapor Sorption (GVS)

-

Sample Preparation: Place a known mass of the sample in the GVS instrument.

-

Drying: Dry the sample under a stream of dry nitrogen at a controlled temperature to establish a baseline dry weight.

-

Sorption/Desorption Isotherm: Subject the sample to a pre-defined program of increasing and then decreasing relative humidity (RH) at a constant temperature. The instrument will continuously monitor the mass of the sample.

-

Data Analysis: Plot the change in mass as a function of RH. This will generate a sorption-desorption isotherm, which provides a detailed picture of the material's hygroscopic behavior, including the amount of water absorbed at different humidity levels and whether any phase transitions occur.

Safety and Hazard Information

Tetramethylammonium fluoride trihydrate should be handled with appropriate safety precautions. As with any fluoride-containing compound, it can be toxic and corrosive.[4]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[20]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.[20]

-

First Aid: In case of contact, rinse the affected area thoroughly with water and seek medical attention.[20]

Always consult the latest Safety Data Sheet (SDS) before handling this compound.[6][20]

Conclusion

Tetramethylammonium fluoride trihydrate is a valuable and versatile reagent, offering a convenient source of reactive fluoride ions for a range of synthetic applications. Its physicochemical properties—particularly its solubility in polar organic solvents and the inherent stability of the tetramethylammonium cation—make it an attractive alternative to other fluoride sources. However, its hygroscopic nature demands careful handling and a thorough understanding of the influence of water on its reactivity. By employing the experimental protocols outlined in this guide, researchers can confidently characterize and utilize this important compound, unlocking its full potential in their scientific endeavors.

References

-

SACHEM, Inc. (n.d.). Desilylation Agent | Salego™ DSIL. Retrieved from [Link]

-

Iashin, V., Wirtanen, T., & Perea-Buceta, J. E. (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. MDPI. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Tetramethylammonium Fluoride Trihydrate, 99% (Titr.). Retrieved from [Link]

-

Multichem Exports. (n.d.). Tetramethylammonium fluoride trihydrate International Distributor. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Tetramethylammonium fluoride. Retrieved from [Link]

-

Kente Catalysts Inc. (2025, May 21). What is the mechanism of the desilylation reaction with Tetraethylammonium Fluoride?. Retrieved from [Link]

-

SACHEM, Inc. (n.d.). Tetramethylammonium Fluoride (TMAF). Retrieved from [Link]

-

ResearchGate. (2022, February 15). (PDF) Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Retrieved from [Link]

-

Clark, J. H. (1980). Fluoride ion as a base in organic synthesis. Chemical Reviews, 80(5), 429-452. Retrieved from [Link]

-

SpectraBase. (n.d.). Tetramethylammonium fluoride - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SACHEM, Inc. (n.d.). Tetramethylammonium Fluoride (TMAF). Retrieved from [Link]

-

WuXi STA. (2021, April 27). Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale. Retrieved from [Link]

- Google Patents. (n.d.). US20180050980A1 - Method for preparing tetramethylammonium fluoride.

-

The Role of Tetrabutylammonium Fluoride Trihydrate in Modern Organic Synthesis. (n.d.). Retrieved from [Link]

-

AIP Publishing. (n.d.). Crystal Structure of Tetramethylammonium Fluoride Tetrahydrate*. Retrieved from [Link]

-

Scilit. (n.d.). Crystal Structure of Tetramethylammonium Fluoride Tetrahydrate. Retrieved from [Link]

-

ResearchGate. (n.d.). Tetramethylammonium Fluoride Tetrahydrate for S N Ar Fluorination of 4-Chlorothiazoles at a Production Scale. Retrieved from [Link]

-

SpectraBase. (n.d.). Tetramethylammonium fluoride - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Tetramethylammonium bifluoride, crystal structure and vibrational spectra. Retrieved from [Link]

-

Iashin, V., Wirtanen, T., & Perea-Buceta, J. E. (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Catalysts, 12(2), 233. Retrieved from [Link]

-

SpectraBase. (n.d.). Tetramethylammonium fluoride - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Clark, J. H., & Emsley, J. (1975). Fluorine-19 nuclear magnetic resonance studies of tetraethylammonium fluoride in glacial ethanoic acid. Journal of the Chemical Society, Dalton Transactions, (20), 2129-2134. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal behavior of aluminum fluoride trihydrate. Retrieved from [Link]

-

NIH. (n.d.). Non-Aqueous Binary and Ternary nHF·Base Fluoride Reagents: Characterization of Structure, Properties, and Reactivity. Retrieved from [Link]

-

Chemsrc. (n.d.). Tetramethylammonium fluoride trihydrate | CAS#:111203-44-2. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Tetramethylammonium fluoride trihydrate Exporter | Tetramethylammonium fluoride trihydrate Exporting Company | Tetramethylammonium fluoride trihydrate International Distributor [multichemexports.com]

- 4. mdpi.com [mdpi.com]

- 5. Tetramethylammonium fluoride trihydrate | CAS#:111203-44-2 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. CAS 111203-44-2: Tetramethylammonium fluoride trihydrate [cymitquimica.com]

- 8. Design and synthesis of asymmetric anhydrous quaternary ammonium fluoride electrolytes for fluoride ion batteries - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D4SE01432D [pubs.rsc.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Crystal Structure of Tetramethylammonium Fluoride Tetrahydrate | Scilit [scilit.com]

- 11. sacheminc.com [sacheminc.com]

- 12. Tetramethylammonium fluoride(373-68-2) IR Spectrum [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. alfachemic.com [alfachemic.com]

- 15. Tetramethylammonium fluoride(373-68-2) 1H NMR spectrum [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. spectrabase.com [spectrabase.com]

- 18. Fluorine-19 nuclear magnetic resonance studies of tetraethylammonium fluoride in glacial ethanoic acid - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]

An In-depth Technical Guide to the Crystal Structure of Tetramethylammonium Fluoride Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Tetramethylammonium fluoride (TMAF) is a versatile reagent in organic synthesis, prized for its role as a source of "naked" fluoride ions. Its hydrated forms are of particular interest due to their influence on reactivity and handling. While the tetrahydrate of TMAF is well-characterized crystallographically, the precise crystal structure of tetramethylammonium fluoride trihydrate ((CH₃)₄NF·3H₂O) remains less documented in publicly accessible databases. This guide provides a comprehensive analysis of the expected structural characteristics of the trihydrate, drawing upon the established structure of the tetrahydrate. Furthermore, it offers a detailed, field-proven protocol for the synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis of the trihydrate, empowering researchers to elucidate its definitive structure.

Introduction: The Significance of Tetramethylammonium Fluoride and its Hydrates

Tetramethylammonium fluoride (TMAF) is a quaternary ammonium salt that serves as a critical tool in modern organic chemistry.[1] Its primary utility lies in its ability to deliver a highly nucleophilic, or "naked," fluoride ion in aprotic solvents, facilitating a range of transformations including fluorination, desilylation, and as a base in various reactions.[2][3] The reactivity of the fluoride anion is profoundly influenced by its immediate coordination environment. In the solid state, TMAF readily forms several crystalline hydrates, with the monohydrate, dihydrate, trihydrate, and tetrahydrate being notable examples.[2] The degree of hydration directly impacts the hydrogen-bonding network surrounding the fluoride ion, thereby modulating its effective nucleophilicity. Understanding the precise crystal structure of these hydrates is paramount for controlling and predicting their chemical behavior in synthetic applications.

While the crystal structure of tetramethylammonium fluoride tetrahydrate has been elucidated, a detailed crystallographic analysis of the trihydrate is not as readily available in the scientific literature. This guide aims to bridge this gap by providing a predictive analysis of the trihydrate structure based on established principles and the known structure of the tetrahydrate.

The Archetype: Crystal Structure of Tetramethylammonium Fluoride Tetrahydrate

To comprehend the probable structure of the trihydrate, a thorough understanding of the tetrahydrate ((CH₃)₄NF·4H₂O) crystal structure is essential. The tetrahydrate crystallizes in the tetragonal space group I4₁/a.[4]

Key Structural Features of the Tetrahydrate:

-

Ionic and Water Framework: The structure is characterized by a robust, three-dimensional hydrogen-bonded framework composed of fluoride ions and water molecules.

-

Fluoride Ion Coordination: Each fluoride ion is tetrahedrally coordinated to four water molecules through strong O-H···F⁻ hydrogen bonds.

-

Water Molecule Coordination: Each water molecule, in turn, is three-coordinated, participating in two O-H···O hydrogen bonds with neighboring water molecules and one O-H···F⁻ hydrogen bond.

-

Tetramethylammonium Cation Role: The tetramethylammonium cations occupy the voids within this intricate hydrogen-bonded network, with no direct interaction with the fluoride anions.

The extensive hydrogen bonding network effectively sequesters the fluoride ion, attenuating its nucleophilicity in the solid state.

Table 1: Crystallographic Data for Tetramethylammonium Fluoride Tetrahydrate

| Parameter | Value |

| Chemical Formula | C₄H₂₀FNO₄ |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a (Å) | 10.853 |

| c (Å) | 8.065 |

| Z | 4 |

| Temperature (K) | 247 |

Data sourced from McLean, W. J. & Jeffrey, G. A. (1967). J. Chem. Phys., 47(2), 414-417.

Predicted Crystal Structure of Tetramethylammonium Fluoride Trihydrate: A Mechanistic Insight

In the absence of a definitive published crystal structure for the trihydrate, we can postulate its key features based on established principles of chemical bonding and the structure of the tetrahydrate. The removal of one water molecule per formula unit from the tetrahydrate structure necessitates a significant reorganization of the hydrogen-bonding network.

Anticipated Structural Modifications in the Trihydrate:

-

Reduced Coordination of the Fluoride Ion: The fluoride ion is likely to exhibit a lower coordination number, potentially being coordinated to three water molecules. This would result in a more exposed, and therefore potentially more reactive, fluoride ion compared to the tetrahydrate.

-

Altered Hydrogen-Bonding Network: The intricate three-dimensional network of the tetrahydrate will likely be modified. The nature of this new network will depend on how the remaining three water molecules arrange themselves to maximize hydrogen bonding interactions with the fluoride ion and with each other.

-

Potential for Direct Cation-Anion Interaction: With a less encapsulating water network, the possibility of weak C-H···F⁻ interactions between the tetramethylammonium cation and the fluoride anion increases. Such interactions, while weak, can have a discernible effect on the crystal packing and the vibrational spectra of the compound.

The following diagram illustrates a plausible localized hydrogen-bonding environment around the fluoride ion in the trihydrate, contrasted with the known environment in the tetrahydrate.

Caption: Predicted local coordination of the fluoride ion in the trihydrate versus the tetrahydrate.

Experimental Protocol for the Synthesis, Crystallization, and Structure Determination of Tetramethylammonium Fluoride Trihydrate

This section provides a robust, step-by-step methodology for the preparation of single crystals of tetramethylammonium fluoride trihydrate suitable for X-ray diffraction analysis. The causality behind each step is explained to ensure a self-validating protocol.

Synthesis of Tetramethylammonium Fluoride Hydrate

The synthesis begins with the neutralization of tetramethylammonium hydroxide with hydrofluoric acid. This is a well-established and reliable method for preparing TMAF hydrates.[1]

Materials and Reagents:

-

Tetramethylammonium hydroxide solution (25 wt. % in H₂O)

-

Hydrofluoric acid (48 wt. % in H₂O)

-

Deionized water

-

Polypropylene or Teflon labware (glassware must be avoided due to the reactivity of HF)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Preparation of the Reaction Vessel: In a fume hood, place a 250 mL polypropylene beaker containing a Teflon-coated magnetic stir bar on a magnetic stirrer.

-

Cooling: Cool the beaker in an ice bath to dissipate the heat generated during the neutralization reaction.

-

Neutralization: Slowly add a stoichiometric amount of 48% hydrofluoric acid to the 25% tetramethylammonium hydroxide solution with continuous stirring. The exact volumes will depend on the desired scale. It is crucial to add the acid dropwise to control the exothermic reaction.

-

Causality: A slow, controlled addition prevents excessive heat generation, which could lead to the formation of unwanted byproducts and ensure the safety of the procedure.

-

-

pH Adjustment: After the addition is complete, carefully check the pH of the solution using pH paper. The final pH should be approximately neutral (pH 7). If the solution is acidic, add a small amount of the tetramethylammonium hydroxide solution dropwise. If it is basic, add a small amount of hydrofluoric acid.

-

Causality: A neutral pH ensures the formation of the simple fluoride salt rather than bifluoride or other complex species.

-

-

Initial Concentration: Remove the beaker from the ice bath and allow it to warm to room temperature. The resulting solution is an aqueous solution of tetramethylammonium fluoride.

Crystallization of Tetramethylammonium Fluoride Trihydrate

The key to obtaining the desired trihydrate is the careful control of the water content during crystallization.

Procedure:

-

Controlled Evaporation: Place the aqueous TMAF solution in a desiccator containing a suitable drying agent such as anhydrous calcium sulfate (Drierite). Do not use strong dehydrating agents like phosphorus pentoxide, which may lead to the formation of lower hydrates or the anhydrous salt.

-

Causality: Slow evaporation at a controlled water vapor pressure is essential for the growth of high-quality single crystals. Rapid evaporation tends to produce polycrystalline material.

-

-

Seeding (Optional): If small seed crystals form, a well-formed crystal can be selected and transferred to a fresh, saturated solution of TMAF to encourage the growth of a larger, single crystal.

-

Monitoring Crystal Growth: Monitor the desiccator periodically. Crystal growth may take several days to a week.

-

Isolation of Crystals: Once crystals of suitable size and quality have formed, carefully decant the mother liquor. Gently wash the crystals with a small amount of ice-cold diethyl ether to remove any residual mother liquor and then quickly dry them under a gentle stream of nitrogen.

-

Causality: The ether wash removes impurities from the crystal surface, and rapid drying prevents the crystals from efflorescing or deliquescing.

-

Single-Crystal X-ray Diffraction Analysis

The final step is the determination of the crystal structure using single-crystal X-ray diffraction.

Procedure:

-

Crystal Mounting: Select a well-formed, transparent single crystal of appropriate dimensions (typically 0.1-0.3 mm in each dimension) under a microscope. Mount the crystal on a cryoloop or a glass fiber using a suitable cryoprotectant oil.

-

Data Collection: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., a nitrogen cryostream). Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms and potential crystal degradation.

-

Causality: Low-temperature data collection leads to higher quality diffraction data, resulting in a more precise and accurate crystal structure determination.

-

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.

-

Causality: These are standard and powerful crystallographic methods that allow for the determination of the atomic positions, bond lengths, bond angles, and other structural parameters from the diffraction data.

-

The following diagram illustrates the experimental workflow for the determination of the crystal structure.

Caption: Experimental workflow for the determination of the tetramethylammonium fluoride trihydrate crystal structure.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the anticipated crystal structure of tetramethylammonium fluoride trihydrate, grounded in the well-established structure of its tetrahydrate counterpart. While a definitive crystal structure for the trihydrate is yet to be widely reported, the detailed experimental protocol provided herein offers a clear and reliable pathway for its determination. The elucidation of the trihydrate's crystal structure will be a valuable contribution to the field, enabling a more nuanced understanding of the role of hydration in modulating the reactivity of the fluoride ion in this important synthetic reagent. This knowledge will undoubtedly aid in the rational design of new synthetic methodologies and the optimization of existing processes in both academic and industrial research, particularly in the realm of drug development where fluorinated compounds play a pivotal role.

References

-

Iashin, V., Wirtanen, T., & Perea-Buceta, J. E. (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Catalysts, 12(2), 233. [Link]

-

Multichem Exports. (n.d.). Tetramethylammonium fluoride trihydrate. Retrieved from [Link]

-

McLean, W. J., & Jeffrey, G. A. (1967). Crystal Structure of Tetramethylammonium Fluoride Tetrahydrate. The Journal of Chemical Physics, 47(2), 414–417. [Link]

-

Scilit. (n.d.). Crystal Structure of Tetramethylammonium Fluoride Tetrahydrate. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Tetramethylammonium fluoride. [Link]

Sources

An In-depth Technical Guide to the Solubility of Tetramethylammonium Fluoride Trihydrate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of tetramethylammonium fluoride trihydrate ((CH₃)₄NF·3H₂O) in various organic solvents. As a versatile reagent in organic synthesis, particularly as a source of "naked" fluoride ions, understanding its solubility is paramount for reaction design, optimization, and scale-up.[1][2] This document delves into the physicochemical properties of tetramethylammonium fluoride trihydrate, presents a detailed solubility profile, discusses the theoretical and practical factors governing its solubility, and provides a robust experimental protocol for researchers to determine solubility in novel solvent systems. This guide is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of this important fluorinating agent.

Introduction to Tetramethylammonium Fluoride Trihydrate

Tetramethylammonium fluoride (TMAF) is a quaternary ammonium salt that serves as a valuable source of fluoride ions in organic synthesis.[3][4] The trihydrate form, with the chemical formula (CH₃)₄NF·3H₂O and CAS number 111203-44-2, is a white, crystalline, and hygroscopic solid.[2][5][6] Its utility in a range of chemical transformations, including desilylation, fluorination, and as a phase transfer catalyst, is intrinsically linked to its solubility in organic media.[1][2] Unlike inorganic fluoride sources such as potassium fluoride, the presence of the tetramethylammonium cation enhances its solubility in organic solvents, allowing for homogeneous reaction conditions.[1]

Key Physicochemical Properties:

| Property | Value | Source(s) |

| Chemical Formula | C₄H₁₈FNO₃ | [5] |

| Molecular Weight | 147.19 g/mol | [5] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 62°C | [2] |

| CAS Number | 111203-44-2 | [6] |

Solubility Profile of Tetramethylammonium Fluoride Trihydrate

Precise, quantitative solubility data for tetramethylammonium fluoride trihydrate across a wide spectrum of organic solvents is not extensively documented in publicly available literature. However, a comprehensive qualitative and semi-quantitative understanding can be constructed from various sources, including technical data sheets and its documented applications in chemical synthesis.

Table 1: Solubility of Tetramethylammonium Fluoride Trihydrate in Common Organic Solvents

| Solvent | Chemical Class | Polarity | Solubility Profile | Notes |

| Water | Protic | High | Highly Soluble (approx. 50 mg/mL for the tetrahydrate) | [7] |

| Methanol | Protic | High | Soluble | A common solvent for reactions involving TMAF. |

| Ethanol | Protic | High | Soluble | Similar to methanol, used in various synthetic applications. |

| Dimethyl Sulfoxide (DMSO) | Aprotic | High | Soluble (approx. 2 mg/mL for the tetrahydrate with heating) | [7] Forms intimate ion pairs at room temperature.[1] |

| N,N-Dimethylformamide (DMF) | Aprotic | High | Soluble | Forms intimate ion pairs at room temperature.[1] |

| Acetonitrile | Aprotic | High | Soluble, but reacts | Slowly deprotonates acetonitrile at room temperature.[1][3] |

| Tetrahydrofuran (THF) | Aprotic | Moderate | Negligible | [1] |

| Diethyl Ether | Aprotic | Low | Negligible | [1] |

| Toluene | Aromatic | Low | Negligible | [1] |

| Hexane | Aliphatic | Low | Negligible | [1] |

Factors Influencing Solubility

The solubility of an ionic compound like tetramethylammonium fluoride trihydrate in organic solvents is a complex interplay of several factors. The overarching principle is "like dissolves like," where polar solutes tend to dissolve in polar solvents.[8]

Solute-Solvent Interactions

The dissolution of tetramethylammonium fluoride trihydrate involves the disruption of its crystal lattice and the solvation of the tetramethylammonium cation ([N(CH₃)₄]⁺) and the fluoride anion (F⁻) by solvent molecules.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can effectively solvate both the cation and the anion. The hydroxyl group can form hydrogen bonds with the fluoride anion, and the polar nature of the solvent can interact with the cation.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can effectively solvate the tetramethylammonium cation. However, their ability to solvate the small, hard fluoride anion is less effective than protic solvents, leading to a more "naked" and reactive fluoride ion in solution.[1]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The interactions between the nonpolar solvent molecules and the ions of the salt are weak and insufficient to overcome the lattice energy of the solid.

Lattice Energy

The lattice energy of the ionic solid must be overcome by the energy released during the solvation of the ions. Tetramethylammonium fluoride has a significantly lower lattice energy compared to inorganic fluorides like KF and CsF, which contributes to its enhanced solubility in organic solvents.[1]

Temperature

The solubility of solids in liquids generally increases with temperature. For endothermic dissolution processes, increasing the temperature will favor dissolution according to Le Chatelier's principle. However, for exothermic processes, solubility may decrease with increasing temperature. For most ionic compounds, dissolution is endothermic.

Presence of Water

As a trihydrate, the compound already contains water molecules within its crystal structure. The hygroscopic nature of tetramethylammonium fluoride means it can readily absorb additional moisture from the atmosphere.[2][6] The presence of water, a highly polar protic solvent, can significantly influence the solubility in organic solvents, often increasing it, but also potentially affecting the reactivity of the fluoride anion.

Experimental Protocol for Solubility Determination

For applications demanding precise solubility data, direct experimental determination is essential. The following gravimetric method is a reliable approach to quantify the solubility of tetramethylammonium fluoride trihydrate in a given organic solvent.

Materials and Equipment

-

Tetramethylammonium fluoride trihydrate

-

Organic solvent of interest (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Vials with airtight seals

-

Drying oven or vacuum desiccator

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of tetramethylammonium fluoride trihydrate to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solvent is fully saturated.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed for 10-15 minutes.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Transfer the aliquot to a pre-weighed, dry container.

-

Record the exact volume and the initial weight of the container.

-

-

Solvent Evaporation:

-

Remove the solvent from the aliquot. This can be achieved by gentle heating in a drying oven (ensure the temperature is below the decomposition point of the salt) or under reduced pressure in a vacuum desiccator.

-

Continue the drying process until a constant weight is achieved, indicating all the solvent has been removed.

-

-

Calculation of Solubility:

-

Weigh the container with the dried solute.

-

The mass of the dissolved tetramethylammonium fluoride trihydrate is the final weight minus the initial weight of the container.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of aliquot (mL)) x 100

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical first step in utilizing tetramethylammonium fluoride trihydrate. The following diagram outlines a logical workflow for this process.

Caption: A logical workflow for selecting an appropriate organic solvent for reactions involving tetramethylammonium fluoride trihydrate.

Conclusion

Tetramethylammonium fluoride trihydrate exhibits a distinct solubility profile, showing high solubility in polar solvents, particularly protic ones, and negligible solubility in nonpolar and slightly polar aprotic solvents. This behavior is governed by the interplay of solute-solvent interactions, lattice energy, and temperature. While comprehensive quantitative data remains sparse, the qualitative information and the experimental protocol provided in this guide offer a solid foundation for researchers. By understanding the principles of its solubility and employing systematic experimental validation, scientists can effectively harness the synthetic potential of this important fluorinating agent in a variety of applications.

References

-

MDPI. (n.d.). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Retrieved from [Link]

-

Chemsrc. (2025). Tetramethylammonium fluoride trihydrate | CAS#:111203-44-2. Retrieved from [Link]

-

Multichem Exports. (n.d.). Tetramethylammonium fluoride trihydrate International Distributor. Retrieved from [Link]

-

MDPI. (n.d.). The Solubility Parameters of Ionic Liquids. Retrieved from [Link]

-

Science.gov. (n.d.). ionic liquid solvent: Topics by Science.gov. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetramethylammonium fluoride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Retrieved from [Link]

-

PubChem. (n.d.). Tetramethylammonium fluoride tetrahydrate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ionic Liquids. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Tetramethylammonium fluoride trihydrate Exporter | Tetramethylammonium fluoride trihydrate Exporting Company | Tetramethylammonium fluoride trihydrate International Distributor [multichemexports.com]

- 3. Tetramethylammonium fluoride - Wikipedia [en.wikipedia.org]

- 4. CAS 373-68-2: tetramethylammonium fluoride | CymitQuimica [cymitquimica.com]

- 5. Tetramethylammonium fluoride trihydrate | CAS#:111203-44-2 | Chemsrc [chemsrc.com]

- 6. CAS 111203-44-2: Tetramethylammonium fluoride trihydrate [cymitquimica.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

"thermal stability of Tetramethylammonium fluoride trihydrate"

An In-depth Technical Guide to the Thermal Stability of Tetramethylammonium Fluoride Trihydrate

Introduction: Beyond a Simple Fluoride Source

Tetramethylammonium fluoride (TMAF) is a cornerstone reagent for chemists requiring a soluble, highly reactive source of "naked" fluoride ions for applications ranging from nucleophilic substitutions to desilylations.[1][2] Its utility in the synthesis of fluorinated compounds, which are critical in pharmaceuticals and agrochemicals, is well-documented.[1] While often used in its anhydrous form for maximum reactivity, TMAF is most commonly supplied and handled as a hydrate, with the trihydrate ((CH₃)₄NF·3H₂O) being a frequent commercial form.[1][3]

However, the transition from a bench-scale reaction to a robust, scalable process demands a granular understanding of a reagent's physical and chemical limitations. For a hydrated salt like TMAF·3H₂O, thermal stability is not a single data point but a multi-stage narrative of melting, dehydration, and eventual decomposition. Misinterpreting this narrative can lead to inconsistent reaction outcomes, pressure build-up in sealed systems, and the generation of hazardous byproducts.

This technical guide moves beyond a simple recitation of properties to provide a comprehensive analysis of the thermal behavior of tetramethylammonium fluoride trihydrate. We will dissect its decomposition pathway, provide field-tested protocols for its characterization, and explain the causal links between experimental choices and data quality. This document is intended for researchers, process chemists, and drug development professionals who require a deep, actionable understanding of this versatile reagent to ensure its safe, effective, and reproducible application.

Core Physicochemical Properties

A precise understanding of the foundational properties of TMAF·3H₂O is the first step in predicting its behavior under thermal stress. The compound is a white, crystalline solid that is highly hygroscopic, a critical handling consideration to prevent the absorption of additional atmospheric moisture and ensure the material's integrity.[1][4]

| Property | Value | Source(s) |

| CAS Number | 111203-44-2 | [4][5] |

| Molecular Formula | C₄H₁₂FN·3H₂O | [3] |

| Molecular Weight | 147.19 g/mol | [3] |

| Appearance | White crystalline solid | [1][4] |

| Melting Point | 37 - 62°C | [1][3] |

| Solubility | Highly soluble in water and polar solvents | [1] |

| Key Hazard | Generation of hydrogen fluoride gas upon contact with acids | [3] |

Note on Melting Point: The reported melting range is broad, which may reflect variations in purity or the presence of other hydrated forms. Experimental determination via Differential Scanning Calorimetry (DSC) is recommended for the specific lot in use.

The Multi-Stage Thermal Decomposition Pathway

The thermal degradation of tetramethylammonium fluoride trihydrate is a sequential process. It does not decompose directly from its solid, hydrated state. Instead, it undergoes distinct physical and chemical transitions as thermal energy is applied. Understanding this pathway is crucial for interpreting analytical data and designing safe experimental conditions.

-

Melting: The compound first undergoes a solid-to-liquid phase transition, melting into a solution of the salt in its own waters of hydration.

-

Dehydration: With continued heating, the three molecules of water are driven off, yielding the anhydrous form of tetramethylammonium fluoride, (CH₃)₄NF. This step involves a significant mass loss.

-

Anhydrous Decomposition: The resulting anhydrous TMAF possesses significantly higher thermal stability. However, at a sufficiently high temperature, it will decompose. The primary decomposition pathway for anhydrous TMAF involves the formation of trimethylamine and fluoromethane.[6]

-

Secondary Decomposition: At elevated temperatures, these primary products can further degrade, potentially leading to the formation of hazardous gases, including hydrogen fluoride, nitrogen oxides, and carbon monoxide.[3]

Caption: Logical flow of the thermal decomposition of tetramethylammonium fluoride trihydrate.

Quantitative Thermal Event Summary

Characterizing the specific temperatures at which these transitions occur is paramount for process safety and control. The following data, synthesized from literature on the trihydrate, tetrahydrate, and anhydrous forms, provides a validated framework for this characterization.

| Thermal Event | Onset Temperature (°C) | Technique | Significance & Causality | Source(s) |

| Melting | 37 - 62 °C | DSC | Endothermic event. The start of physical instability. Processing above this temperature must account for a phase change. | [1][3] |

| Dehydration | >100 °C | TGA, DSC | Endothermic event with mass loss. The liberation of water vapor can cause significant pressure increases in sealed vessels. | Inferred |

| Decomposition (Anhydrous) | ~160 - 170 °C | TGA, DSC | Exothermic event with mass loss. Marks the onset of irreversible chemical degradation and gas formation. This is the upper safe temperature limit for the chemical entity itself. | [6][7] |

| Decomposition (Tetrahydrate) | Inflection at 183 °C | TGA | A TGA of the tetrahydrate showed a significant thermal event at this temperature, corroborating the decomposition range of the anhydrous cation. | [8] |

Experimental Protocols for Thermal Analysis

To ensure trustworthy and reproducible data, thermal analysis must be conducted with meticulous attention to detail. The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are designed as self-validating systems.

Caption: Typical experimental workflow for the thermal analysis of organic hydrates.

Thermogravimetric Analysis (TGA)

Objective: To precisely quantify the mass loss associated with the dehydration and decomposition stages, identifying the onset temperatures for each event.

Methodology:

-

Instrument Calibration: Perform a temperature calibration using certified magnetic standards (e.g., Curie point standards) and a mass calibration using certified weights as per the instrument manufacturer's guidelines.

-

Sample Preparation: Due to the hygroscopic nature of TMAF·3H₂O, handle and weigh the sample in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent absorption of atmospheric moisture, which would skew the initial mass.

-

Sample Loading: Place 5-10 mg of the crystalline solid into a standard TGA pan (e.g., platinum or alumina). Record the exact mass.

-

Experimental Conditions:

-

Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min.

-

Causality: An inert atmosphere is critical to ensure that the observed mass loss is due to intrinsic thermal decomposition and not oxidation, which would introduce confounding reactions.

-

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes to establish a stable baseline.

-

Ramp the temperature from 30°C to 300°C at a rate of 10°C/min.

-

Causality: A 10°C/min ramp rate is standard and provides a good balance between resolution and experimental time. Slower rates can improve the resolution of closely occurring events.

-

-

-

Data Analysis: The resulting thermogram will plot percent mass versus temperature.

-

Identify the first major mass loss step. The theoretical mass loss for three water molecules from C₄H₁₂FN·3H₂O is approximately 36.7%. A measured loss close to this value confirms the dehydration step.

-

Identify the onset temperature of the second mass loss step, which corresponds to the decomposition of the anhydrous TMAF.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, allowing for the determination of melting points, dehydration temperatures, and the nature (endothermic or exothermic) of decomposition.

Methodology:

-

Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard. The sharp, well-defined melting point (156.6°C) and heat of fusion (28.45 J/g) of indium provide reliable calibration points.

-

Sample Preparation: As with TGA, prepare the sample in an inert atmosphere glovebox.

-

Sample Loading: Accurately weigh 2-5 mg of TMAF·3H₂O into a hermetically sealed aluminum pan. An identical, empty hermetically sealed pan will serve as the reference.

-

Causality: Using hermetically sealed pans is critical for hydrated salts. It contains the water vapor released during dehydration, allowing the instrument to accurately measure the enthalpy of this transition. A vented or open pan would allow the water to evaporate, obscuring the thermal event.

-

-

Experimental Conditions:

-

Purge Gas: Maintain an inert nitrogen atmosphere within the DSC cell at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp the temperature from 25°C to 250°C at a rate of 10°C/min.

-

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature.

-

Identify the first sharp endothermic peak, corresponding to the melting of the hydrate.

-

Identify the subsequent, broader endothermic peak associated with the energy required for dehydration.

-

Observe for a sharp exothermic peak at higher temperatures (~160-190°C). This exotherm signifies the decomposition of the material, as the breaking and reforming of bonds releases energy.

-

Implications for Handling, Storage, and Use

A thorough understanding of the thermal profile of TMAF·3H₂O directly informs its practical application and safety protocols.

-

Storage: The compound must be stored in a tightly sealed container under an inert atmosphere to protect it from moisture.[3] Storage in a cool, dry place is recommended to prevent premature melting or degradation.

-

Handling: Always handle in a well-ventilated area or chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Avoid contact with acids, which will generate highly toxic hydrogen fluoride gas.

-

Process Safety: When designing reactions, especially at scale, the thermal limits must be respected. Heating TMAF·3H₂O above its decomposition temperature in a sealed reactor is extremely dangerous due to the rapid evolution of gaseous products (water, trimethylamine, fluoromethane). Reactions involving high-boiling point solvents (e.g., DMSO) must be carefully evaluated, as TMAF can lower the decomposition temperature of the solvent itself, presenting a significant thermal runaway hazard.[10]

Conclusion

Tetramethylammonium fluoride trihydrate is a powerful synthetic tool, but its hydrated nature introduces thermal complexities that must be understood and controlled. Its stability is not a single point, but a sequence of melting, dehydration, and finally, decomposition of the core organic cation. Through the diligent application of analytical techniques like TGA and DSC, guided by the robust protocols outlined in this guide, researchers and development professionals can precisely characterize this behavior. This knowledge enables the design of safer, more efficient, and scalable chemical processes, unlocking the full potential of this valuable reagent while mitigating the risks inherent in its use.

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2024-10-22).

- Tetrabutylammonium fluoride trihydrate - Chem-Impex. (n.d.).

- TETRAETHYLAMMONIUM FLUORIDE HYDRATE SDS, 98330-04-2 Safety D

- Material Safety Data Sheet - Tetramethylammonium Fluoride Trihydr

- Chemical Safety Data Sheet MSDS / SDS - TETRAETHYLAMMONIUM FLUORIDE HYDR

- Prakash, G. K. S., & Mathew, T. (2021). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Molecules, 26(21), 6377.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06). Tetramethylammonium fluoride.

- Tetramethylammonium fluoride trihydrate | CAS#:111203-44-2. (2025-08-31). Chemsrc.

- Tetramethylammonium fluoride CAS#: 373-68-2. (n.d.). ChemicalBook.

- SAFETY DATA SHEET - Fisher Scientific. (2009-10-27).

- Tetramethylammonium Fluoride (TMAF). (n.d.). SACHEM, Inc.

- Tetramethylammonium fluoride trihydrate International Distributor. (n.d.). Multichem Exports.

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- CAS 111203-44-2: Tetramethylammonium fluoride trihydr

- Tetramethylammonium fluoride tetrahydr

- Tetramethylammonium fluoride 0.97 TMAF. (n.d.). Sigma-Aldrich.

- Tetramethylammonium fluoride, anhydrous. (n.d.). Synquest Labs.

- Tetramethylammonium fluoride. (n.d.). Wikipedia.

- White, T. D., et al. (2021). Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale. Organic Process Research & Development, 25(5), 1194-1202.

Sources

- 1. Tetramethylammonium fluoride trihydrate Exporter | Tetramethylammonium fluoride trihydrate Exporting Company | Tetramethylammonium fluoride trihydrate International Distributor [multichemexports.com]

- 2. Tetramethylammonium fluoride - Wikipedia [en.wikipedia.org]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. CAS 111203-44-2: Tetramethylammonium fluoride trihydrate [cymitquimica.com]

- 5. Tetramethylammonium fluoride trihydrate | CAS#:111203-44-2 | Chemsrc [chemsrc.com]

- 6. mdpi.com [mdpi.com]

- 7. Tetramethylammonium fluoride CAS#: 373-68-2 [m.chemicalbook.com]

- 8. sacheminc.com [sacheminc.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sta.wuxiapptec.com [sta.wuxiapptec.com]

An In-Depth Technical Guide to Tetramethylammonium Fluoride Trihydrate

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Executive Summary: Beyond a Simple Fluoride Source

Tetramethylammonium fluoride (TMAF), particularly in its common trihydrate form (CAS Number: 111203-44-2), has emerged as a reagent of significant interest, transcending its role as a mere fluoride anion donor. Its unique combination of high solubility in organic solvents, thermal stability, and tunable reactivity makes it a cornerstone reagent in modern synthetic chemistry.[1][2] Unlike inorganic fluoride salts such as KF and CsF, which suffer from low solubility due to high lattice energies, TMAF provides a source of highly reactive "naked" fluoride ions in solution, enabling transformations that are otherwise sluggish or impractical.[1]

This guide moves beyond a simple recitation of facts to provide a deeper understanding of TMAF's behavior, grounded in physicochemical principles. We will explore the critical role of its hydration state, the strategic considerations for its synthesis and handling, and its powerful applications in C-F bond formation and as a versatile base. For the medicinal chemist and process developer, mastering the nuances of TMAF is not just advantageous; it is essential for accessing novel chemical space and developing robust synthetic routes.

Core Physicochemical & Structural Characteristics

At its core, Tetramethylammonium fluoride trihydrate is an organic salt composed of a tetramethylammonium cation [(CH₃)₄N]⁺ and a fluoride anion (F⁻), co-crystallized with three molecules of water.[3][4] The small, symmetric, and chemically inert nature of the tetramethylammonium cation is key to the salt's high thermal stability and its ability to dissociate readily in solution.[1]

| Property | Value | Source(s) |

| CAS Number | 111203-44-2 | [3][4][5][6] |

| Molecular Formula | C₄H₁₈FNO₃ (as trihydrate) | [3] |

| Molecular Weight | 147.19 g/mol (as trihydrate) | [6] |

| Appearance | White, crystalline, hygroscopic solid | [1][3][4] |

| Melting Point | 62°C (decomposes before boiling) | [3] |

| Solubility | Highly soluble in water and polar solvents. Negligible solubility in apolar solvents (e.g., hexane, toluene) and slightly polar aprotic solvents (e.g., THF, diethyl ether). | [1][3] |

The presence of water in the trihydrate form is a critical feature, not a flaw. It enhances the compound's stability and ease of handling compared to the notoriously unstable anhydrous form.[4][7] However, this water of hydration directly influences the reactivity of the fluoride anion by forming hydrogen bonds, creating a solvated, less "naked" fluoride ion.[1] Understanding and controlling this hydration is paramount for achieving desired reactivity, a concept we will explore in subsequent sections.

Synthesis and Preparation: Accessing the Reactive Species

While TMAF trihydrate is commercially available, understanding its preparation provides insight into its properties and the synthesis of the highly reactive anhydrous form.

Primary Synthesis of Hydrated TMAF

There are two historically significant routes to hydrated TMAF:

-

Neutralization: The most direct method involves the neutralization of tetramethylammonium hydroxide (TMAOH) with hydrofluoric acid (HF).[1] This acid-base reaction yields the hydrated salt upon crystallization.

-

Metathesis (Salt Exchange): A common laboratory and industrial approach involves the reaction of a tetramethylammonium salt, such as the chloride (TMACl), with an inorganic fluoride source like potassium fluoride (KF) in a solvent like methanol.[1][8] The precipitation of the inorganic salt byproduct (e.g., KCl) drives the reaction, leaving TMAF in solution.

Caption: Workflow for TMAF synthesis via metathesis.

Preparation of Anhydrous TMAF: Unleashing the "Naked" Fluoride

For many advanced applications, particularly in fluorination, the presence of water is detrimental. Generating anhydrous TMAF is a non-trivial but critical procedure.

Rationale: The reactivity of the fluoride anion is inversely proportional to the degree of hydrogen bonding. In the presence of water or protic solvents, the fluoride ion is heavily solvated, blunting its nucleophilicity and basicity.[1] Anhydrous conditions produce a "naked," highly reactive fluoride ion.[1][7]

Protocol: Preparation of Anhydrous TMAF Solution This protocol is adapted from a scalable method for generating an anhydrous, alcohol-free solution of TMAF.[8]

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a distillation apparatus, combine tetramethylammonium chloride (1.0 equiv), potassium fluoride (1.5-2.0 equiv), and methanol.

-

Fluorination: Stir the mixture at room temperature for 1-2 hours to allow for the metathesis reaction to proceed.

-

Removal of Solids: Filter the reaction mixture to remove the precipitated potassium chloride and excess potassium fluoride. The filtrate is a methanolic solution of TMAF.

-

Solvent Exchange: Add a high-boiling aprotic solvent (e.g., DMF, DMSO) to the filtrate.

-

Distillation: Carefully remove the methanol via distillation. The significant difference in boiling points allows for the selective removal of the protic solvent.

-

Final Product: The resulting solution is an anhydrous, alcohol-free composition of TMAF in the chosen aprotic solvent, ready for use in moisture-sensitive reactions.[8]

Core Applications in Drug Discovery and Development

TMAF's utility stems from its ability to function as a potent nucleophilic fluoride source and a strong, non-nucleophilic base.

Nucleophilic Fluorination Reactions

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[3][9]

A. Nucleophilic Aromatic Substitution (SNAr) SNAr is a powerful method for forming C(sp²)–F bonds, and TMAF is an exceptional reagent for this purpose, especially on electron-deficient (hetero)aromatic systems.[1]

Mechanism: The reaction proceeds via the addition of the nucleophilic fluoride ion to the aromatic ring, forming a resonance-stabilized Meisenheimer complex, followed by the expulsion of a leaving group (e.g., -Cl, -NO₂).

Caption: Simplified mechanism of SNAr fluorination.

Field Insights: In a production-scale synthesis of 4-fluorothiazoles, anhydrous TMAF in DMF at 100°C gave excellent conversion where other fluoride sources failed.[10] Notably, tetrabutylammonium fluoride (TBAF) was ineffective, likely due to decomposition via Hofmann elimination at the required temperature—a pathway unavailable to TMAF, which lacks the necessary β-protons.[10] This highlights the superior thermal stability of TMAF in demanding applications.

Desilylation: A Workhorse Deprotection Strategy

Silyl ethers are ubiquitous protecting groups for alcohols in multi-step synthesis.[11] The fluoride ion's high affinity for silicon (Si-F bond energy is ~142 kcal/mol) makes fluoride-based reagents the gold standard for their removal.[3][9][12]

Protocol: General Procedure for TBDMS Deprotection

-

Dissolution: Dissolve the TBDMS-protected alcohol (1.0 equiv) in a suitable polar aprotic solvent such as tetrahydrofuran (THF).

-

Reagent Addition: Add a solution of TMAF trihydrate (1.1-1.5 equiv) to the reaction mixture. For many routine deprotections, the trihydrate is sufficient and more convenient than the anhydrous form.[7]

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

-